molecular formula C17H13F3N2O3 B287228 2-(3,4-Dimethoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

2-(3,4-Dimethoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No. B287228
M. Wt: 350.29 g/mol
InChI Key: BJDCKJYLNPCIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TFB-TDO or TFB-OD. It belongs to the class of oxadiazole compounds and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of TFB-TDO is not fully understood. However, it has been found to interact with various cellular targets, including enzymes, receptors, and ion channels. TFB-TDO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
TFB-TDO has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. TFB-TDO has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, TFB-TDO has been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using TFB-TDO in lab experiments is its wide range of biological activities. This compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile tool for scientific research. However, one limitation of using TFB-TDO is its potential toxicity. This compound has been found to be toxic to some cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of TFB-TDO. One area of research is the development of new derivatives of TFB-TDO with improved biological activities. Another area of research is the investigation of the mechanism of action of TFB-TDO, which may lead to the development of new therapeutic agents. Finally, the use of TFB-TDO as a fluorescent probe for the detection of nitric oxide in biological systems is an area of active research.

Synthesis Methods

The synthesis of TFB-TDO involves the reaction of 3,4-dimethoxybenzohydrazide with 4-(trifluoromethyl)benzoyl chloride in the presence of a base. This reaction leads to the formation of the oxadiazole ring. The final product is obtained by purification using column chromatography.

Scientific Research Applications

TFB-TDO has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. TFB-TDO has also been used as a fluorescent probe for the detection of nitric oxide in biological systems.

properties

Product Name

2-(3,4-Dimethoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Molecular Formula

C17H13F3N2O3

Molecular Weight

350.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H13F3N2O3/c1-23-13-8-5-11(9-14(13)24-2)16-22-21-15(25-16)10-3-6-12(7-4-10)17(18,19)20/h3-9H,1-2H3

InChI Key

BJDCKJYLNPCIRL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F)OC

Origin of Product

United States

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